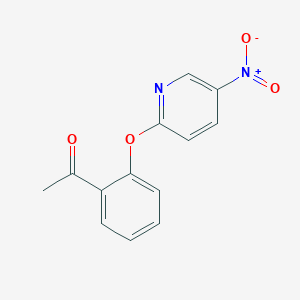
1-(2-(5-Nitropyridin-2-yloxy)phenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(5-Nitropyridin-2-yloxy)phenyl)ethanone is an organic compound with the molecular formula C13H10N2O4 It is characterized by the presence of a nitropyridine moiety attached to a phenyl ring through an ethanone linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(5-Nitropyridin-2-yloxy)phenyl)ethanone typically involves the reaction of 5-nitropyridine-2-ol with 2-bromoacetophenone under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the nitropyridine attacks the electrophilic carbon of the bromoacetophenone, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1-(2-(5-Nitropyridin-2-yloxy)phenyl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The ethanone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted ethanone derivatives.
科学的研究の応用
1-(2-(5-Nitropyridin-2-yloxy)phenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-(5-Nitropyridin-2-yloxy)phenyl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The nitropyridine moiety can participate in electron transfer reactions, while the ethanone linkage provides structural stability.
類似化合物との比較
Similar Compounds
- 1-(2-(5-Nitropyridin-2-yloxy)phenyl)propanone
- 1-(2-(5-Nitropyridin-2-yloxy)phenyl)butanone
- 1-(2-(5-Nitropyridin-2-yloxy)phenyl)pentanone
Uniqueness
1-(2-(5-Nitropyridin-2-yloxy)phenyl)ethanone is unique due to its specific combination of a nitropyridine moiety and an ethanone linkage. This structural arrangement imparts distinct chemical and physical properties, making it suitable for various applications that similar compounds may not be able to achieve.
特性
分子式 |
C13H10N2O4 |
|---|---|
分子量 |
258.23 g/mol |
IUPAC名 |
1-[2-(5-nitropyridin-2-yl)oxyphenyl]ethanone |
InChI |
InChI=1S/C13H10N2O4/c1-9(16)11-4-2-3-5-12(11)19-13-7-6-10(8-14-13)15(17)18/h2-8H,1H3 |
InChIキー |
WDAROKYGJMCGSE-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=CC=C1OC2=NC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


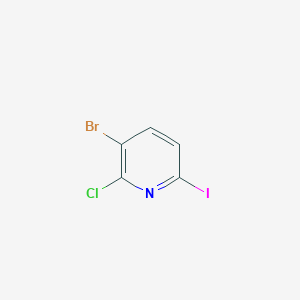
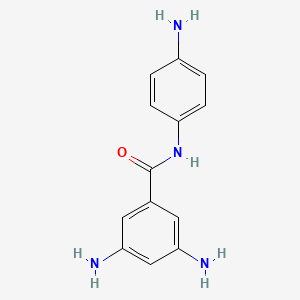

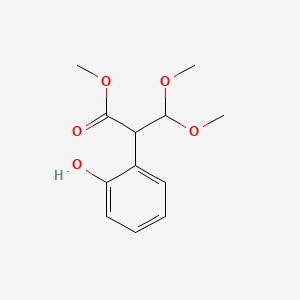
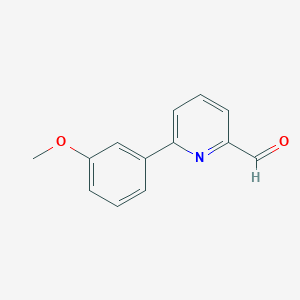

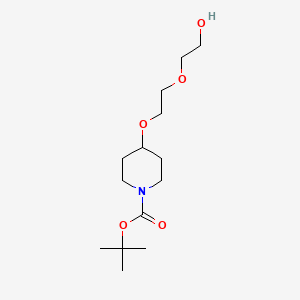

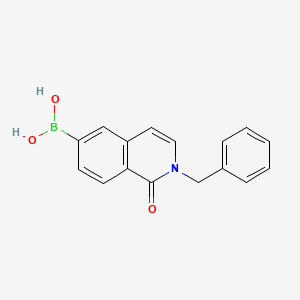
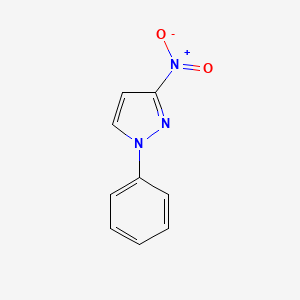
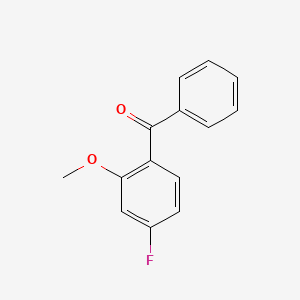
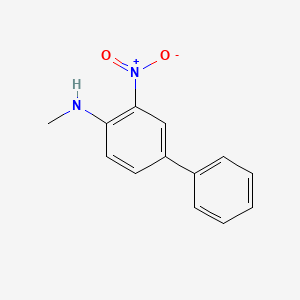
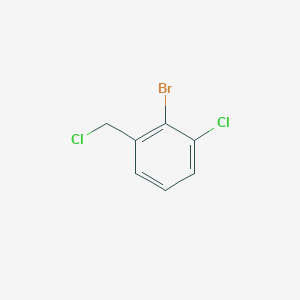
![[2-(Methylamino)-1,3-thiazol-4-yl]boronic acid](/img/structure/B13983155.png)
